molecular formula C10H17NO5 B13285995 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B13285995
M. Wt: 231.25 g/mol
InChI Key: HJTWDZXJZXYAGW-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a 5-membered oxazolidine ring. Key structural attributes include:

  • tert-Butoxycarbonyl (Boc) group: A common nitrogen-protecting group in organic synthesis, enhancing steric protection and stability under basic conditions.
  • Methyl substituent at position 5: Increases lipophilicity and influences ring conformation.
  • Carboxylic acid at position 5: Provides acidity and hydrogen-bonding capacity, critical for interactions in catalytic or pharmaceutical applications.

This compound is likely used as a chiral auxiliary or intermediate in peptide synthesis and drug development, leveraging its rigid oxazolidine scaffold for stereochemical control.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13)

InChI Key

HJTWDZXJZXYAGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid generally involves:

  • Formation of the oxazolidine ring via cyclization of amino alcohol precursors.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
  • Installation or retention of the carboxylic acid functional group at the 5-position of the oxazolidine ring.

These steps are often performed sequentially or in a one-pot manner depending on the synthetic design.

Specific Preparation Routes

Boc Protection of Amino Alcohols Followed by Cyclization

One common approach begins with an amino alcohol such as 5-methyl-1,3-oxazolidine precursor or related amino acid derivatives. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent like ethyl acetate, often in the presence of a mild base such as sodium bicarbonate to neutralize the acid generated during the reaction. The reaction is typically conducted at temperatures ranging from 20 °C to 40 °C with slow addition of Boc anhydride to control reaction kinetics and maximize yield.

After Boc protection, the cyclization to form the oxazolidine ring may be promoted by adjusting the reaction conditions, including temperature and solvent. The reaction mixture is then neutralized with pyridine and concentrated under reduced pressure to isolate the Boc-protected oxazolidine carboxylic acid intermediate as a semi-solid or solid product. Purification can be achieved by trituration with petroleum ether or column chromatography using petroleum ether and ethyl acetate mixtures.

Example Data from Patent US8338617B2:

Step Conditions Yield (%) Purity (%) Chiral Purity (%)
Boc protection of phenylglycinol Ethyl acetate, NaHCO3, 20-40 °C, 30 min addition 100 74 98-99
Neutralization and concentration Pyridine, reduced pressure, 45 °C 70 95-97 98-99

This method is scalable and provides high chiral purity, essential for pharmaceutical applications.

Cyclization via Reaction of β-Amino Alcohols with Carbonylating Agents

Another synthetic route involves the cyclization of β-amino alcohols with carbonyl sources such as phosgene, carbon dioxide, or dialkyl carbonates to form the oxazolidinone ring, which can then be functionalized to yield the target compound. This approach often requires careful control of reaction conditions to avoid side reactions and achieve high selectivity.

For example, the reaction of amino alcohols with phosgene derivatives or chlorosulfonyl isocyanate (CSI) has been reported to yield oxazolidinone derivatives efficiently. Subsequent Boc protection and carboxylation steps can be tailored to produce this compound.

A one-pot reaction using CSI with epoxides under mild conditions in dichloromethane has been described to afford oxazolidinones and cyclic carbonates in good yields (76–93%) with simple purification.

Esterification and Functional Group Transformations

In some synthetic schemes, the carboxylic acid moiety is introduced or modified after ring formation. For instance, esterification of the oxazolidine intermediate with thionyl chloride in methanol can afford methyl esters, which can be further reduced or functionalized as needed. This approach allows for diversification of the compound's functional groups.

Representative Synthetic Scheme Summary

Step Reagents/Conditions Outcome Notes
Amino alcohol starting material Phenylglycinol or related amino alcohol Starting material for ring formation High purity required
Boc protection Di-tert-butyl dicarbonate (Boc anhydride), NaHCO3, ethyl acetate, 20-40 °C Boc-protected amino alcohol Slow addition improves yield
Cyclization Controlled temperature, solvent evaporation, neutralization with pyridine Oxazolidine ring formation Semi-solid intermediate
Purification Trituration with petroleum ether or column chromatography Pure this compound High chiral purity

Reaction Conditions and Optimization

Key parameters influencing the preparation include:

  • Temperature: Generally maintained between 20 °C and 45 °C to balance reaction rate and selectivity.
  • Solvent: Polar aprotic solvents like ethyl acetate and dichloromethane are preferred for solubility and reaction control.
  • Base: Sodium bicarbonate or pyridine is used to neutralize acids formed during Boc protection.
  • Addition rate: Slow addition of Boc anhydride prevents side reactions and ensures complete protection.
  • Purification: Simple trituration or chromatography yields high-purity products, essential for downstream applications.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Yield Range (%) Purity/Notes Reference
Boc protection of amino alcohol Di-tert-butyl dicarbonate, NaHCO3 Ethyl acetate 20-40 °C Up to 100 Chiral purity 98-99%, semi-solid intermediate
Cyclization with CSI and epoxides Chlorosulfonyl isocyanate, epoxides Dichloromethane Mild, RT to 25 °C 76-93 One-pot, metal-free, simple purification
Esterification and reduction Thionyl chloride, methanol, NaBH4 Methanol, organic solvents 0-50 °C Variable Allows functional group modifications

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in multi-step synthesis where selective protection and deprotection are required .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds, sourced from commercial catalogs and research databases, share functional or structural similarities with the target molecule. A comparative analysis is provided below.

Key Structural Features and Properties

Compound Name Molecular Formula MW CAS RN Key Features Notable Properties
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 232595-59-4 Aromatic benzoic acid core; Boc-protected amino group; hydroxyl substituent Melting point: 150–151°C
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid C₁₁H₁₆N₂O₄ 240.25 Not provided Heteroaromatic pyrrole ring; Boc-protected amino group; methyl substituent Higher solubility in polar solvents
rel-(1R,5S,6s)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₅NO₄ 237.24 400720-05-0 Bicyclo[3.1.0] scaffold; rigid conformation; carboxylic acid at bridgehead Enhanced thermal stability
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 267.30 222530-39-4 Cyclohexane ring; axial Boc-amino group; carboxylic acid Moderate lipophilicity

Functional and Structural Analysis

Ring System Differences
  • Oxazolidine vs. Aromatic Rings : The target compound’s saturated oxazolidine ring offers conformational flexibility compared to aromatic systems (e.g., benzoic acid or pyrrole derivatives). This flexibility may facilitate ring-opening reactions under acidic conditions, useful in dynamic combinatorial chemistry .
  • Bicyclic vs.
Substituent Effects
  • Boc Group Positioning : In pyrrole and benzoic acid analogs, the Boc group protects an exocyclic amine, whereas in the target compound, it is directly integrated into the oxazolidine nitrogen. This integration may alter hydrolysis kinetics and steric shielding .
  • Carboxylic Acid Placement : Bridgehead carboxylic acids (e.g., CAS 400720-05-0) exhibit distinct acidity (pKa ~3–4) compared to oxazolidine-5-carboxylic acids (estimated pKa ~2–3), impacting solubility and reactivity .

Biological Activity

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid (CAS No. 2091453-45-9) is a compound of significant interest in pharmaceutical research due to its diverse biological activities and applications. This article explores the biological activity of this compound, emphasizing its role in drug development, synthesis processes, and specific case studies demonstrating its efficacy.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a five-membered oxazolidine ring, which is crucial for its biological activity.

1. Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Antibiotic Development : The compound has been utilized in synthesizing antibiotics, enhancing their efficacy and stability.
  • Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, making them potential candidates for cancer therapies .

2. Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS), where it acts as a protective group. It facilitates the assembly of complex peptide chains while ensuring stability and reactivity . The use of such protective groups is critical in the efficient synthesis of therapeutic peptides.

3. Chiral Catalysis

As a chiral auxiliary, this oxazolidine derivative improves the selectivity of asymmetric synthesis reactions. This property is essential for producing enantiomerically pure compounds that are often required in drug formulations .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound showed significant inhibition of cell proliferation in murine solid tumor systems, particularly against Ca755 cancer cells. The mechanism involved apoptosis induction via caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
Ca75515Caspase-dependent apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)25Induction of oxidative stress

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of the compound were assessed against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Cell Membrane Disruption : Its structure allows it to penetrate bacterial membranes effectively.

Q & A

Q. Table 1: Common Reagents and Conditions for Key Reactions

Reaction TypeReagents/ConditionsSolventTemperatureReference
Boc Protectiontert-Butanol, H2SO4TolueneReflux
SN2 Alkylationtert-Butyl bromide, K2CO3DMF70°C
Oxidationm-CPBA, CH2Cl2DCM0–25°C

Q. Table 2: Stability Under Accelerated Degradation Conditions

ConditionTime (h)Degradation ProductsAnalytical Method
1 M HCl, 25°C245-Methyloxazolidine carboxylic acidHPLC
0.1 M NaOH, 40°C12tert-Butanol, CO2GC-MS

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